molecular formula C22H17ClN2O3 B2926811 4-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922107-77-5

4-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Cat. No. B2926811
CAS RN: 922107-77-5
M. Wt: 392.84
InChI Key: WNZYVTZUJPIJIN-UHFFFAOYSA-N
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Description

The compound “4-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide” is a derivative of dibenzo[b,f][1,4]oxazepine . It is a complex organic compound that may have potential applications in the pharmaceutical industry .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The compound, being an organic molecule, can undergo various chemical reactions. The exact reactions would depend on the conditions and reagents used .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These properties could include melting point, boiling point, solubility, and acidity .

Scientific Research Applications

Pharmacology: Potential Therapeutic Agent

The structural complexity of this compound, which includes a dibenzo[b,f][1,4]oxazepine moiety, suggests it could be investigated for its therapeutic potential. Compounds with similar structures have been studied for their cardiovascular benefits . This compound could be explored for its efficacy in treating cardiovascular diseases, potentially acting as a calcium channel blocker or an angiotensin-converting enzyme (ACE) inhibitor.

Organic Chemistry: Synthesis of Complex Molecules

In organic synthesis, this compound could serve as a precursor for the synthesis of more complex molecules. Its polycyclic structure provides a versatile framework that can be functionalized further to create new compounds with desired properties for various applications .

Mechanism of Action

Target of Action

The primary target of this compound is the Dopamine D2 receptor . Dopamine D2 receptors are a class of G-protein coupled receptors that are prominent in the vertebrate central nervous system (CNS). They play a crucial role in the function of the CNS and are the target for many antipsychotic drugs .

Mode of Action

The compound acts as a selective inhibitor of the Dopamine D2 receptor . By binding to these receptors, it prevents dopamine, a neurotransmitter, from attaching to the receptor and triggering a response. This inhibition can alter the biochemical pathways and result in changes in the CNS.

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effect on the Dopamine D2 receptor. This can result in a reduction in dopaminergic activity in the CNS, which can alleviate symptoms of conditions like schizophrenia, bipolar disorder, and other CNS disorders .

properties

IUPAC Name

4-chloro-N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O3/c1-2-25-18-5-3-4-6-20(18)28-19-12-11-16(13-17(19)22(25)27)24-21(26)14-7-9-15(23)10-8-14/h3-13H,2H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNZYVTZUJPIJIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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